Home > Products > Screening Compounds P41256 > N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide -

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4832737
CAS Number:
Molecular Formula: C16H12ClFN4O2
Molecular Weight: 346.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor [, , , ]. It exhibits inverse agonism at the CB1 receptor, meaning it produces opposite effects compared to agonists when applied alone []. This inverse agonism is attributed to its interaction with Lys3.28(192) in the inactive (R) state of the CB1 receptor []. SR141716A has been investigated for its potential in treating obesity, metabolic syndrome, pain, and addiction [, , ].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A, designed to lack the hydrogen bonding potential at the C3 substituent []. Unlike SR141716A, VCHSR acts as a neutral antagonist at the CB1 receptor, indicating that the hydrogen bonding interaction with Lys3.28(192) is crucial for the inverse agonism observed with SR141716A [].

Relevance: Comparing VCHSR to both SR141716A and N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide highlights the importance of specific substituents on the pyrazole ring for biological activity. The absence of the C3 carboxamide group in VCHSR significantly alters its interaction with the CB1 receptor, making it a neutral antagonist compared to the inverse agonist activity of SR141716A []. This comparison emphasizes the potential role of the carboxamide moiety and its substituents in the target compound's biological activity profile.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a high-affinity antagonist of the cannabinoid CB2 receptor []. Studies suggest that the amide functional group and aromatic stacking interactions within the CB2 receptor are crucial for its affinity and efficacy []. Modifications that increase the positive electrostatic potential near the fenchyl and aromatic rings lead to enhanced efficacy [].

Relevance: While SR144528 targets the CB2 receptor instead of the CB1 receptor targeted by SR141716A, it offers insights into the structural features important for cannabinoid receptor binding within the pyrazole-3-carboxamide scaffold []. Both SR144528 and the target compound, N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide, share the pyrazole-3-carboxamide core and possess aromatic rings at both the 1 and 5 positions of the pyrazole. The importance of the amide group in SR144528 suggests that this moiety might also play a role in the binding of the target compound to biological targets [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: Compound 4 is a peripherally restricted CB1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice []. It exhibits potent CB1 receptor activity and possesses a high topological polar surface area (tPSA) value, suggesting low blood-brain barrier permeability [].

Relevance: Compound 4 provides an example of how structural modifications to the pyrazole-3-carboxamide core can lead to peripherally restricted CB1 antagonists []. While structurally more complex than N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide, it highlights the potential for developing pyrazole-based compounds with tailored pharmacological profiles by modifying substituents and their physicochemical properties.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor []. It displays nanomolar affinity for both rat and human CB1 receptors while showing low affinity for CB2 receptors []. It antagonizes various pharmacological effects induced by cannabinoid agonists []. SR147778 has shown potential in reducing ethanol or sucrose consumption and food intake in animal models [].

Relevance: SR147778 shares the core pyrazole-3-carboxamide structure with N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide and demonstrates high potency and selectivity for the CB1 receptor []. The presence of halogenated aromatic rings in both compounds at the 1- and 5-positions of the pyrazole ring suggests their potential contribution to binding affinity and selectivity. Additionally, the piperidine substituent on the carboxamide group in SR147778 is structurally similar to the 5-chloro-2-pyridinyl group in the target compound, indicating a possible role of this moiety in interacting with the CB1 receptor.

Properties

Product Name

N-(5-chloro-2-pyridinyl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide

Molecular Formula

C16H12ClFN4O2

Molecular Weight

346.74 g/mol

InChI

InChI=1S/C16H12ClFN4O2/c17-11-1-6-15(19-9-11)20-16(23)14-7-8-22(21-14)10-24-13-4-2-12(18)3-5-13/h1-9H,10H2,(H,19,20,23)

InChI Key

KEEWWLSQRGLCBB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.